molecular formula C25H26N2O B1210382 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide

Cat. No. B1210382
M. Wt: 370.5 g/mol
InChI Key: JAIFWJBLUVTGTN-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide is a member of isoquinolines.

Scientific Research Applications

Photophysical Properties and Aggregation-Enhanced Emission

Research by Srivastava, Singh, and Mishra (2016) explores the photophysical properties of compounds related to 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They synthesized and characterized compounds exhibiting aggregation-enhanced emission and analyzed their photophysical behavior using spectral data and density functional theory calculations (Srivastava, Singh, & Mishra, 2016).

Potential in PET Radiotracers Development

Abate et al. (2011) discuss the development of PET (Positron Emission Tomography) radiotracers for tumor diagnosis using derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide. They designed hybrid structures with high affinity at σ(2) receptors, indicating potential for use in σ(2) PET tracer development for tumor diagnosis (Abate et al., 2011).

Sigma-2 Receptor Binding Studies

Xu et al. (2005) investigated the binding of benzamide analogues to sigma-2 receptors. They found that N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide had a high affinity for sigma-2 receptors, indicating its potential use in studying sigma-2 receptors in vitro (Xu et al., 2005).

Anticonvulsant Screening

Afolabi and Okolie (2013) screened N-(2,6-dimethylphenyl)-substituted benzamides for anticonvulsant activity. They compared their results with ameltolide and carbamazepine, contributing to understanding the anticonvulsant properties of such compounds (Afolabi & Okolie, 2013).

properties

Product Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2,6-dimethylphenyl)benzamide

InChI

InChI=1S/C25H26N2O/c1-18-6-5-7-19(2)24(18)26-25(28)22-12-10-20(11-13-22)16-27-15-14-21-8-3-4-9-23(21)17-27/h3-13H,14-17H2,1-2H3,(H,26,28)

InChI Key

JAIFWJBLUVTGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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